molecular formula C6H9BrN2O2S B1525458 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole CAS No. 1183252-85-8

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Cat. No.: B1525458
CAS No.: 1183252-85-8
M. Wt: 253.12 g/mol
InChI Key: WKZPINIVWFYJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (CAS 1183252-85-8) is a high-purity brominated pyrazole derivative designed for use as a versatile heterocyclic building block in medicinal chemistry and drug discovery research. With a molecular formula of C6H9BrN2O2S and a molecular weight of 253.12 g/mol, this compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The 2-methanesulfonylethyl group attached to the pyrazole nitrogen enhances the molecule's properties as a synthetic intermediate. Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antit viral effects . This makes them invaluable cores for generating novel bioactive molecules. As such, this compound is a key starting material for synthesizing more complex, functionalized pyrazoles and bipyrazoles for high-throughput screening and lead optimization campaigns . This product is offered with a minimum purity of 95% and is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All technical information is supported by analytical data and a certificate of analysis is available upon request.

Properties

IUPAC Name

4-bromo-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPINIVWFYJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183252-85-8
Record name 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of the novel heterocyclic compound, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, explaining not just the procedural steps but the scientific rationale behind the experimental design and data analysis.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The title compound, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, incorporates several key structural features: a brominated pyrazole ring, which provides a site for further functionalization, and a methanesulfonylethyl group at the N1 position, which can influence solubility, metabolic stability, and receptor binding. Accurate and definitive structure confirmation is a critical first step in the development of any new chemical entity. This guide outlines a systematic approach to achieve this, integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

Proposed Synthesis

A plausible and efficient synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole involves the N-alkylation of 4-bromo-1H-pyrazole. Two primary strategies can be envisioned:

  • Reaction with an activated ethyl methanesulfonate derivative: Treating 4-bromo-1H-pyrazole with a reagent such as 2-chloroethyl methyl sulfone in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an aprotic polar solvent like DMF or acetonitrile.[2] The nucleophilic pyrazole nitrogen attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming the desired product.

  • Michael addition to methyl vinyl sulfone: A conjugate addition of 4-bromo-1H-pyrazole to methyl vinyl sulfone, often catalyzed by a base. This approach takes advantage of the electrophilic nature of the double bond in the vinyl sulfone.

The following workflow illustrates the first proposed synthetic route.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Product 4-bromo-1-(2-methanesulfonylethyl) -1H-pyrazole 4-bromo-1H-pyrazole->Product N-alkylation 2-chloroethyl_methyl_sulfone 2-chloroethyl methyl sulfone 2-chloroethyl_methyl_sulfone->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Proposed synthesis of the target compound via N-alkylation.

I. Mass Spectrometry (MS)

A. Rationale and Experimental Approach

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a newly synthesized compound. For 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula (C₆H₉BrN₂O₂S). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear diagnostic signature in the mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically preferred for pyrazole derivatives to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern with the theoretical values for the proposed formula.

B. Expected Data and Interpretation

The molecular weight of C₆H₉BrN₂O₂S is 267.97 g/mol (for ⁷⁹Br) and 269.97 g/mol (for ⁸¹Br). The HRMS spectrum is expected to show a pair of peaks for the protonated molecule [M+H]⁺ at m/z values corresponding to these masses, with nearly equal intensities.

Table 1: Predicted HRMS Data for [C₆H₁₀BrN₂O₂S]⁺

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Relative Intensity
[M+H]⁺268.9753270.9733~1:1

C. Fragmentation Analysis

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information through fragmentation analysis. The fragmentation of pyrazoles often involves the expulsion of HCN or N₂ from the heterocyclic ring.[3] For the target molecule, fragmentation is also expected to occur along the ethylsulfonyl side chain.

Plausible Fragmentation Pathway:

Fragmentation_Pathway M [M+H]⁺ m/z 269/271 F1 Loss of CH₃SO₂ (m/z 190/192) M->F1 -CH₃SO₂H F2 Loss of SO₂ (m/z 205/207) M->F2 -SO₂ F3 Cleavage of ethyl chain (m/z 173/175) M->F3 -C₂H₄SO₂CH₃ F4 Pyrazole ring fragment (m/z 146/148) F1->F4 -C₂H₄

Caption: Plausible fragmentation pathways for the target molecule.

  • Loss of the methanesulfonyl group: A prominent fragmentation pathway would involve the cleavage of the N-C bond of the ethyl group or cleavage at the sulfonyl group, leading to fragments corresponding to the loss of CH₃SO₂ (79 Da).

  • Cleavage of the pyrazole ring: Subsequent fragmentation of the pyrazole-containing ions could involve the characteristic loss of HCN (27 Da).

  • Formation of the 4-bromopyrazole cation: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 4-bromopyrazole cation (m/z 146/148).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Rationale and Experimental Approach

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in a molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the overall structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra to resolve any ambiguities in the assignments.

B. Predicted ¹H NMR Data and Interpretation

Based on established chemical shift principles and data from similar structures, the following ¹H NMR spectrum is predicted (in CDCl₃).

Table 2: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-3 (pyrazole)~7.6s1H
H-5 (pyrazole)~7.5s1H
N-CH₂~4.4t2H
CH₂-SO₂~3.5t2H
SO₂-CH₃~2.9s3H
  • Pyrazole Protons (H-3 and H-5): These protons will appear as singlets in the aromatic region. The electron-withdrawing nature of the N1-substituent and the bromine at C4 will influence their exact chemical shifts.

  • Ethyl Group Protons (N-CH₂ and CH₂-SO₂): These will appear as two triplets due to coupling with each other. The N-CH₂ protons will be further downfield due to the direct attachment to the nitrogen of the pyrazole ring.

  • Methyl Protons (SO₂-CH₃): This will be a sharp singlet, typically found around 2.9-3.1 ppm.

C. Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
C-3 (pyrazole)~140
C-5 (pyrazole)~129
C-4 (pyrazole)~93
N-CH₂~50
CH₂-SO₂~54
SO₂-CH₃~42
  • Pyrazole Carbons: The C-3 and C-5 carbons will appear in the aromatic region, while the C-4 carbon, being directly attached to bromine, will be significantly shielded and appear at a much higher field.

  • Aliphatic Carbons: The chemical shifts of the ethyl and methyl carbons are characteristic of their positions relative to the nitrogen and sulfonyl groups.

III. Infrared (IR) Spectroscopy

A. Rationale and Experimental Approach

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, key absorptions will correspond to the pyrazole ring, the C-H bonds of the alkyl groups, and the sulfonyl group.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

B. Expected Data and Interpretation

Table 4: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
C-H (pyrazole)3100-3150Aromatic C-H stretch
C-H (alkyl)2850-3000Aliphatic C-H stretch
C=N, C=C (pyrazole)1500-1600Ring stretching vibrations
S=O (sulfonyl)1300-1350 and 1120-1160Asymmetric and symmetric stretching
C-N1250-1350Stretching vibration
C-Br500-600Stretching vibration

The presence of strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ are highly diagnostic for the sulfonyl group.

IV. Structure Confirmation: A Holistic Approach

The definitive elucidation of the structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is achieved by the congruent analysis of all spectroscopic data.

Structure_Confirmation cluster_data Spectroscopic Data MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) Structure Confirmed Structure: 4-bromo-1-(2-methanesulfonylethyl) -1H-pyrazole MS->Structure Confirms C₆H₉BrN₂O₂S NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) NMR->Structure Confirms Atom Connectivity IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms -SO₂ group

Caption: Integrated workflow for structure confirmation.

  • HRMS provides the exact molecular formula and the presence of bromine.

  • ¹H and ¹³C NMR establish the carbon-hydrogen framework, including the substitution pattern on the pyrazole ring and the structure of the N1-side chain.

  • IR spectroscopy confirms the presence of key functional groups, most notably the sulfonyl moiety.

The convergence of these independent analytical techniques provides a self-validating system, leading to the confident and unambiguous assignment of the structure as 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

References

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4–Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23247855, 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62128592, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 177726348, 4-Bromo-1-(2,2-dimethylcyclobutyl)pyrazole. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link].

  • Patentscope (n.d.). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. Retrieved from [Link].

  • Patentscope (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from [Link].

  • Vina, J. et al. (2019). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 39(11), 3237-3242. Available at: [Link].

  • Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link].

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link].

  • Ferreira, V. F. et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5727. Available at: [Link].

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Retrieved from [Link].

  • Koppel, T. et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2465. Available at: [Link].

Sources

An In-depth Technical Guide to the Chemical Reactivity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic design of functionalized heterocyclic compounds is paramount to the discovery of novel bioactive agents. Among these, pyrazole derivatives have emerged as a privileged scaffold, present in a multitude of approved drugs and clinical candidates.[1][2] This guide focuses on the chemical reactivity of a specific, strategically functionalized derivative: 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole . This molecule is of particular interest to medicinal chemists and process development scientists due to its dual reactive sites: a C4-bromine atom poised for cross-coupling reactions and an N1-(2-methanesulfonylethyl) substituent that can act as a masked Michael acceptor or a potential leaving group. Understanding the nuanced reactivity of this compound is crucial for its effective utilization in the synthesis of complex molecular architectures.[3][4]

This technical guide will provide an in-depth analysis of the synthesis and chemical behavior of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, offering field-proven insights into its application in synthetic chemistry. We will explore the interplay between its two key functional groups and provide a framework for predicting its reactivity under various conditions.

Molecular Structure and Electronic Properties

The reactivity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a direct consequence of its molecular structure. The pyrazole ring is an electron-rich five-membered heterocycle. The bromine atom at the C4 position is a versatile handle for a wide array of transformations. The N1-substituent, a 2-methanesulfonylethyl group, significantly influences the overall electronic properties and introduces a secondary site of reactivity. The potent electron-withdrawing nature of the methanesulfonyl group acidifies the protons on the adjacent methylene group and renders the vinyl sulfone, its potential elimination product, a highly reactive Michael acceptor.

Synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

The most common and efficient method for the synthesis of N-alkylated pyrazoles, such as the title compound, is through a Michael addition reaction. This involves the reaction of 4-bromopyrazole with methyl vinyl sulfone. The nucleophilic nitrogen of the pyrazole ring adds to the electron-deficient double bond of the vinyl sulfone.

Experimental Protocol: Synthesis via Michael Addition
  • Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 1.2 eq).

  • Addition of Michael Acceptor: To the stirred suspension, add methyl vinyl sulfone (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

G 4-Bromopyrazole 4-Bromopyrazole Reaction Mixture Reaction Mixture 4-Bromopyrazole->Reaction Mixture Base (e.g., K2CO3) Solvent (e.g., ACN) 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Reaction Mixture->4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Michael Addition Methyl Vinyl Sulfone Methyl Vinyl Sulfone Methyl Vinyl Sulfone->Reaction Mixture

Caption: Synthetic pathway to 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Key Reactive Sites and Their Transformations

The unique structural features of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole provide two primary avenues for chemical modification: reactions at the C4-position and reactions involving the N1-substituent.

Reactivity at the C4-Position: A Hub for Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern drug discovery for building molecular complexity.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the 4-bromopyrazole with a boronic acid or ester.

  • Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand. The ligand's steric and electronic properties influence the efficiency of the catalytic cycle. A base is required to activate the boronic acid.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for coupling with aryl and heteroaryl boronic acids.
Ligand SPhos, XPhosBulky electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems are often effective.

This reaction allows for the formation of C-N bonds, coupling the 4-bromopyrazole with a primary or secondary amine.

  • Expertise in Action: The selection of the appropriate catalyst and ligand is crucial and often substrate-dependent. For challenging couplings, specialized ligands such as Josiphos or Buchwald's biaryl phosphine ligands may be necessary.[5][6] The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS being commonly employed.

G cluster_0 Reactions at C4-Position 4-bromo-pyrazole_core 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Suzuki-Miyaura Suzuki-Miyaura (R-B(OH)2, Pd catalyst) 4-bromo-pyrazole_core->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig (R2NH, Pd catalyst) 4-bromo-pyrazole_core->Buchwald-Hartwig Sonogashira Sonogashira (Alkyne, Pd/Cu catalyst) 4-bromo-pyrazole_core->Sonogashira Heck Heck (Alkene, Pd catalyst) 4-bromo-pyrazole_core->Heck C4-Aryl/Alkyl Pyrazole C4-Aryl/Alkyl Pyrazole Suzuki-Miyaura->C4-Aryl/Alkyl Pyrazole C4-Amino Pyrazole C4-Amino Pyrazole Buchwald-Hartwig->C4-Amino Pyrazole C4-Alkynyl Pyrazole C4-Alkynyl Pyrazole Sonogashira->C4-Alkynyl Pyrazole C4-Alkenyl Pyrazole C4-Alkenyl Pyrazole Heck->C4-Alkenyl Pyrazole

Caption: Cross-coupling reactions at the C4-position.

The C4-bromo moiety can also participate in other important transformations such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Ullmann (copper-catalyzed) reactions, further expanding its synthetic utility.

Reactivity of the N1-(2-methanesulfonylethyl) Substituent

The N1-substituent introduces a unique set of reactive possibilities, primarily centered around the excellent leaving group ability of the methanesulfonyl group.

Under basic conditions, the N1-(2-methanesulfonylethyl) group can undergo elimination to form the corresponding N1-vinylsulfonylpyrazole. This in-situ generated Michael acceptor can then be trapped by a suitable nucleophile.

  • Mechanistic Insight: The acidity of the protons alpha to the sulfone facilitates this elimination. The choice of base and reaction conditions can be tuned to favor either elimination or direct substitution.

The methanesulfonyl group is an excellent leaving group, making the ethyl chain susceptible to direct nucleophilic attack.[7] This allows for the displacement of the methanesulfonylethyl group with a variety of nucleophiles.

Experimental Protocol: Nucleophilic Displacement of the N1-Substituent
  • Reaction Setup: Dissolve 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alkoxide, 1.5 eq) to the solution.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

G cluster_1 Reactions of N1-Substituent N1-substituent 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Elimination Elimination (Base) N1-substituent->Elimination Nucleophilic Substitution Nucleophilic Substitution (Nucleophile) N1-substituent->Nucleophilic Substitution N1-Vinylsulfonylpyrazole\n+ Trapped Product N1-Vinylsulfonylpyrazole + Trapped Product Elimination->N1-Vinylsulfonylpyrazole\n+ Trapped Product 4-Bromopyrazole\n+ Substituted Nucleophile 4-Bromopyrazole + Substituted Nucleophile Nucleophilic Substitution->4-Bromopyrazole\n+ Substituted Nucleophile

Caption: Reactivity of the N1-(2-methanesulfonylethyl) group.

Interplay and Selectivity: C4 vs. N1 Reactivity

A key consideration when working with 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is the potential for competing reactions at the C4 and N1 positions. The reaction conditions will dictate the chemoselectivity.

  • Palladium-catalyzed cross-coupling reactions at the C4-position are typically performed under conditions that are compatible with the N1-substituent. The choice of a mild base and moderate temperatures will generally leave the N1-(2-methanesulfonylethyl) group intact.

  • Strongly basic or nucleophilic conditions at elevated temperatures are more likely to induce reactions at the N1-substituent, either through elimination or direct substitution.

By carefully selecting the reagents and reaction parameters, a skilled chemist can selectively functionalize either position, making this a highly versatile building block for combinatorial chemistry and lead optimization efforts.

Applications in Drug Discovery and Development

The dual reactivity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole makes it an attractive starting material for the synthesis of libraries of diverse pyrazole derivatives. These derivatives have shown promise in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][8] The ability to readily introduce a variety of substituents at the C4 position allows for the fine-tuning of a compound's pharmacological properties, while the N1-substituent can be used to modulate solubility, metabolic stability, or to introduce a reactive handle for covalent modification of biological targets.

Conclusion

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex and biologically active molecules. Its C4-bromo group serves as a reliable anchor for a multitude of cross-coupling reactions, while the N1-(2-methanesulfonylethyl) substituent provides a unique handle for further functionalization through elimination-addition or direct nucleophilic substitution pathways. A thorough understanding of the interplay between these two reactive sites, guided by the principles of mechanistic organic chemistry, empowers researchers to unlock the full synthetic potential of this versatile building block. This guide provides a foundational understanding to aid in the rational design of synthetic routes and the efficient execution of experiments, ultimately accelerating the pace of drug discovery and development.

References

  • Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic...[Link]

  • PMC. (n.d.). A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1, 1989, 239-245. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. [Link]

  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Wikipedia. [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for the compound 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, a key intermediate in pharmaceutical research. For professionals in drug development and chemical synthesis, precise structural confirmation is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explains the underlying principles for the interpretation of this data, and provides standardized protocols for its acquisition. The structural elucidation of pyrazole derivatives is crucial as they are foundational in the development of a wide range of therapeutic agents.[1]

Compound Profile and Structural Overview

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.

  • IUPAC Name: 2-(4-bromo-1H-pyrazol-1-yl)ethyl methyl sulfone[2]

  • CAS Number: 1183252-85-8[2]

  • Molecular Formula: C₆H₉BrN₂O₂S[2]

  • Molecular Weight: 253.12 g/mol [2]

The structural integrity of this molecule is the basis for its utility in further synthetic applications. The following diagram illustrates its atomic arrangement.

Caption: Molecular structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool, providing a detailed map of the hydrogen and carbon framework of a molecule.[3] The analysis presented here is based on established chemical shift principles and data from analogous pyrazole structures.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to display four distinct signals, each corresponding to a unique chemical environment for the protons in the molecule.

  • Pyrazole Ring Protons (H-3 & H-5): The two protons on the pyrazole ring are expected to appear as two distinct singlets in the aromatic region (typically δ 7.5-8.0 ppm). The proton at the C-5 position is generally shifted slightly downfield compared to the C-3 proton due to the deshielding effect of the adjacent nitrogen atom bearing the ethylsulfonyl substituent.

  • Ethyl Chain Protons (-CH₂-CH₂-): This part of the structure will give rise to two triplets. The methylene group directly attached to the pyrazole nitrogen (N-CH₂) is expected around δ 4.2-4.5 ppm. The adjacent methylene group, which is closer to the electron-withdrawing sulfone group (-CH₂-SO₂), will appear further downfield, likely in the δ 3.4-3.7 ppm region. Their mutual coupling results in the triplet splitting pattern.

  • Methanesulfonyl Protons (-SO₂-CH₃): The three protons of the methyl group attached to the sulfone will produce a sharp singlet, expected to be in the δ 2.9-3.2 ppm range.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8Singlet1HH-5 (Pyrazole)
~ 7.6Singlet1HH-3 (Pyrazole)
~ 4.3Triplet2HN-CH₂ -CH₂-SO₂
~ 3.5Triplet2HN-CH₂-CH₂ -SO₂
~ 3.0Singlet3H-SO₂-CH₃
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, six distinct carbon signals are expected.

  • Pyrazole Ring Carbons: The C-5 and C-3 carbons will appear in the aromatic region, typically between δ 130-140 ppm. The C-4 carbon, being directly attached to the electronegative bromine atom, will have its resonance shifted upfield to around δ 95-105 ppm.

  • Ethyl Chain and Methanesulfonyl Carbons: The methylene carbon attached to the nitrogen (N-C H₂) will be around δ 50-55 ppm, while the methylene carbon adjacent to the sulfone group (-C H₂-SO₂) will be in a similar region. The methyl carbon of the sulfone group (-SO₂-C H₃) is expected to be the most upfield signal, around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 140C -5 (Pyrazole)
~ 132C -3 (Pyrazole)
~ 98C -4 (Pyrazole)
~ 52N-C H₂-CH₂-SO₂
~ 50N-CH₂-C H₂-SO₂
~ 42-SO₂-C H₃
Standard Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for this type of compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to 10-15 ppm.

    • Use a 30-45° pulse angle.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for adequate signal-to-noise.[3]

  • ¹³C NMR Acquisition:

    • Set the spectral width to 200-250 ppm.

    • Use a 45° pulse angle.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, and for gaining structural insights through fragmentation analysis.[5][6]

Expected Molecular Ion Peak

Due to the presence of a single bromine atom, the molecular ion region of the mass spectrum is expected to show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, two peaks of almost equal intensity will be observed:

  • [M]⁺•: at m/z 253 (corresponding to C₆H₉⁷⁹BrN₂O₂S)

  • [M+2]⁺•: at m/z 255 (corresponding to C₆H₉⁸¹BrN₂O₂S)

The presence of this distinct doublet is a strong indicator of a monobrominated compound.[7]

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is governed by the weakest bonds and the stability of the resulting fragments.[6] For 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, several key fragmentation pathways are plausible.

  • Loss of the Methanesulfonyl Radical: Cleavage of the C-S bond can lead to the loss of a ·SO₂CH₃ radical (mass 79), resulting in a significant fragment.

  • Cleavage of the Ethyl Chain: Fragmentation can occur along the ethyl linker.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of stable neutral molecules like HCN (mass 27).[8]

Table 3: Predicted Major Mass Fragments

m/z (for ⁷⁹Br)Possible Fragment Structure/Loss
253[M]⁺• Molecular Ion
174[M - SO₂CH₃]⁺
146[4-bromopyrazole]⁺
79[SO₂CH₃]⁺
Standard Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds, often providing rich fragmentation data.

    • Electrospray Ionization (ESI): A softer ionization technique, ideal for less volatile or thermally labile compounds, which typically shows a prominent molecular ion.[5]

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-400).

  • High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition, acquire a high-resolution mass spectrum to obtain the exact mass of the molecular ion.[5]

Integrated Analytical Workflow

The robust characterization of a synthetic compound relies on a structured analytical workflow, integrating synthesis, purification, and spectroscopic confirmation.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (LRMS & HRMS) purification->ms interpretation Spectral Interpretation nmr->interpretation ms->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.[5]

Conclusion

The structural elucidation of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is reliably achieved through the combined application of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through its characteristic isotopic pattern and fragmentation. This guide serves as a practical reference for researchers, ensuring the confident identification and quality control of this important synthetic building block, thereby supporting the advancement of pharmaceutical discovery and development.

References

  • Santos, L., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • PubChem. 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 1H-Pyrazole, 4-bromo-. National Institute of Standards and Technology. Available at: [Link]

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Costin, G.-P., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • PubChem. 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information. General procedure for the synthesis of aryl chlorides. Available at: [Link]

  • Google Patents. Preparation method and application of bromopyrazole compound intermediate.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Pharmazone. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

  • Clark, J. Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Organic Letters. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available at: [Link]

  • ATB. 4-Bromoanisole. The Automated Topology Builder. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage considerations for the compound 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole. In the absence of specific experimental data for this molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust framework for its handling, storage, and stability assessment.

Chemical Identity and Structural Considerations

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a substituted pyrazole with a molecular structure that integrates three key functional moieties: a 4-bromopyrazole ring, an N-ethyl linker, and a terminal methanesulfonyl group. The interplay of these components dictates the overall stability and reactivity of the molecule.

  • 4-Bromopyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability.[1] The presence of a bromine atom at the 4-position and a sulfonylethyl group at the N1-position influences the electron density and reactivity of the ring.

  • N-(2-methanesulfonylethyl) Group: This substituent is anticipated to be a key factor in the molecule's stability profile, particularly its susceptibility to hydrolysis.

Figure 1. Chemical structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Predicted Stability Profile and Potential Degradation Pathways

The stability of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is likely influenced by temperature, pH, light, and the presence of oxidizing agents. The following sections detail the anticipated degradation pathways based on the molecule's functional groups.

Hydrolytic Stability

The N-sulfonyl group is a potential site for hydrolysis. Studies on N-sulfonyl pyrazole derivatives have indicated susceptibility to degradation in aqueous buffer, particularly under basic conditions (pH 8), with half-lives as short as 1-2 hours for some compounds.[2] The methanesulfonylethyl group may undergo cleavage at the S-C or N-C bonds under certain hydrolytic conditions. The rate of hydrolysis is expected to be pH-dependent.

Thermal Stability

The pyrazole ring itself is generally thermally stable. However, the overall thermal stability of the molecule will be dictated by the weakest bond. The methanesulfonate functional group is known to be thermally stable at temperatures up to 400°C in the context of its metal salts.[3] Despite this, the complete molecule's thermal stability may be lower and should be experimentally determined.[4][5]

Photostability

Bromo-substituted aromatic and heteroaromatic compounds can be susceptible to photodecomposition. Exposure to UV or high-intensity visible light may lead to the cleavage of the C-Br bond, potentially generating radical species that could initiate further degradation. It is advisable to handle and store the compound protected from light.

Oxidative Stability

While the pyrazole ring is relatively resistant to oxidation, other parts of the molecule could be susceptible. Strong oxidizing agents should be avoided during handling and storage.

DegradationPathways 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Hydrolysis Hydrolysis 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole->Hydrolysis pH, H2O Thermal Degradation Thermal Degradation 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole->Thermal Degradation Heat Photodegradation Photodegradation 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole->Photodegradation Light Oxidation Oxidation 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole->Oxidation Oxidizing Agents Cleavage of N-sulfonyl group Cleavage of N-sulfonyl group Hydrolysis->Cleavage of N-sulfonyl group Cleavage of C-Br bond Cleavage of C-Br bond Hydrolysis->Cleavage of C-Br bond Decomposition of side chain and/or ring Decomposition of side chain and/or ring Thermal Degradation->Decomposition of side chain and/or ring Photodegradation->Cleavage of C-Br bond Formation of oxidized byproducts Formation of oxidized byproducts Oxidation->Formation of oxidized byproducts

Figure 2. Potential degradation pathways for 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Recommended Storage and Handling

Based on the inferred stability profile, the following storage and handling procedures are recommended to maintain the integrity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Parameter Recommendation Rationale
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended.Lower temperatures slow down the rate of potential hydrolytic and thermal degradation.
Light Store in an amber or opaque container. Protect from direct light.Minimizes the risk of photodegradation, particularly cleavage of the C-Br bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation that may be initiated by atmospheric components.
Moisture Keep in a tightly sealed container in a dry environment.Minimizes exposure to moisture, thereby reducing the potential for hydrolysis.
pH Avoid strongly acidic or basic conditions.The N-sulfonyl group is particularly susceptible to base-catalyzed hydrolysis.[2]

Table 1. Recommended Storage Conditions.

Experimental Protocols for Stability Assessment

To definitively determine the stability of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_0 Stress Conditions cluster_1 Analytical Testing Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->HPLC Characterization Characterization of Degradants (e.g., MS/MS, NMR) HPLC->Characterization Endpoint Determine Degradation Pathways and Stability Profile Characterization->Endpoint Start Prepare solutions of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic

Figure 3. Experimental workflow for a forced degradation study.

Step-by-Step Methodology for Stability Testing
  • Preparation of Stock Solution: Prepare a stock solution of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS). This will allow for the quantification of the parent compound and the detection and identification of any degradation products.

  • Data Analysis: Calculate the percentage degradation of the parent compound at each time point. Identify and characterize the structure of significant degradation products using techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Conclusion

While specific stability data for 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is not currently available in the public domain, a comprehensive understanding of its constituent functional groups allows for a scientifically grounded approach to its storage, handling, and stability assessment. The pyrazole core provides a degree of inherent stability, but the N-sulfonyl and bromo substituents introduce potential liabilities, primarily through hydrolysis and photodecomposition. Adherence to the recommended storage conditions is crucial for preserving the integrity of this compound. Furthermore, the implementation of a systematic forced degradation study will provide the necessary experimental data to fully elucidate its stability profile and ensure its appropriate use in research and development.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]

  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. MDPI. Available at: [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • Forced degradation studies of Brexpiprazole. ResearchGate. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]

  • Thermal Stability of Amorphous Solid Dispersions. PMC. Available at: [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. PMC. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • New molecular structures based on phosphorus, boron, nitrogen or P-block elements. Rennes Institute of Chemical Sciences. Available at: [Link]

  • Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue. ResearchGate. Available at: [Link]

  • On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. ResearchGate. Available at: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Anti-Inflammatory Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties make it a privileged scaffold, particularly in the design of anti-inflammatory agents. A prime example is Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, which features a central pyrazole ring.[2] The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[3]

This document provides detailed application notes and protocols for the utilization of a key intermediate, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole , in the synthesis of novel pyrazole-based anti-inflammatory agents. The strategic placement of the bromine atom at the 4-position of the pyrazole ring offers a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological activity.

The 1-(2-methanesulfonylethyl) substituent is also of significant interest. The methanesulfonyl group can influence the pharmacokinetic properties of the final compound, potentially enhancing solubility and metabolic stability. This guide will focus on the practical application of this building block in the synthesis of a Celecoxib analogue, providing researchers with the necessary protocols and scientific rationale to advance their drug discovery programs.

Core Synthetic Strategy: Suzuki-Miyaura Coupling for the Construction of Diaryl-Pyrazoles

The central transformation in the synthesis of the target anti-inflammatory agents is the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction facilitates the formation of a carbon-carbon bond between the brominated pyrazole and an arylboronic acid derivative. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

The general workflow for the synthesis of a Celecoxib analogue from 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is depicted below:

Synthesis_Workflow Start 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Coupling Suzuki-Miyaura Coupling Start->Coupling BoronicAcid 4-Aminophenylboronic Acid BoronicAcid->Coupling Intermediate 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine Coupling->Intermediate Pd Catalyst, Base Sulfonylation Sulfonylation Intermediate->Sulfonylation Sulfonyl Chloride, Base Product Celecoxib Analogue Sulfonylation->Product

Caption: Synthetic workflow for a Celecoxib analogue.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole with 4-Aminophenylboronic Acid

This protocol outlines the synthesis of the key intermediate, 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine.

Materials:

  • 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

  • 4-Aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: To the reaction mixture, add a degassed 3:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure good stirring (approximately 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine.[1]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, known for its stability and broad functional group tolerance.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Protocol 2: Sulfonylation of 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine

This protocol describes the final step in the synthesis of the Celecoxib analogue.

Materials:

  • 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine

  • 4-Methylbenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine (1.0 eq) in dry dichloromethane in a round-bottom flask.

  • Base Addition: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in dry dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the final Celecoxib analogue.

Data Presentation

The following table summarizes the expected outcomes of the Suzuki-Miyaura coupling reaction with various arylboronic acids, demonstrating the versatility of the 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole intermediate.

EntryArylboronic AcidProductExpected Yield (%)
14-Aminophenylboronic acid4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine75-85
24-Methoxyphenylboronic acid1-(2-(Methylsulfonyl)ethyl)-4-(4-methoxyphenyl)-1H-pyrazole80-90
33-Fluorophenylboronic acid1-(2-(Methylsulfonyl)ethyl)-4-(3-fluorophenyl)-1H-pyrazole70-80
4Pyridine-3-boronic acid3-(1-(2-(Methylsulfonyl)ethyl)-1H-pyrazol-4-yl)pyridine65-75

Mechanism and Pathway Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D Ar'-B(OH)2, Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion and Future Perspectives

The use of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole as a versatile building block opens up new avenues for the synthesis of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust and reproducible methodology for the construction of diaryl-pyrazole derivatives via Suzuki-Miyaura coupling. The strategic design of this intermediate allows for the facile introduction of diverse functionalities, enabling the fine-tuning of the pharmacological properties of the final compounds. Researchers in drug discovery can leverage these protocols to accelerate the development of the next generation of safer and more effective anti-inflammatory therapies.

References

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3569–3584. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • WO2010095024A2 - An improved process for the preparation of celecoxib.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. MDPI. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. [Link]

Sources

Troubleshooting & Optimization

Improving the regioselectivity of 4-bromopyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the regioselectivity of 4-bromopyrazole N-alkylation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies needed to master this common but often challenging transformation. This resource is structured as a series of questions you might encounter in your own lab, providing in-depth answers, validated protocols, and the reasoning behind each experimental choice.

Fundamental Concepts: The Root of the Regioselectivity Challenge

Q1: Why is the N-alkylation of 4-bromopyrazole often unselective?

The core of the issue lies in the tautomerism of the pyrazole ring. 4-bromopyrazole exists as a dynamic equilibrium of two tautomeric forms, where the proton resides on either the N1 or N2 nitrogen. These tautomers are energetically very similar, meaning both nitrogen atoms are available for alkylation. Furthermore, upon deprotonation with a base, a single, resonance-stabilized pyrazolate anion is formed. This anion has nucleophilic character at both nitrogen atoms, leading to the potential formation of two different regioisomeric products upon reaction with an electrophile (the alkylating agent).[1][2]

tautomerism cluster_tautomers Tautomeric Equilibrium cluster_anion Deprotonation T1 4-Bromo-1H-pyrazole T2 4-Bromo-2H-pyrazole T1->T2 H⁺ shift Anion 4-Bromopyrazolate Anion (Resonance Stabilized) T1->Anion + Base - H⁺B T2->Anion + Base - H⁺B factors Start 4-Bromopyrazole + R-X Steric Steric Hindrance Dominates Electronic Electronic Effects Dominates N1_Product Favors N1 Isomer Steric->N1_Product N2_Product Favors N2 Isomer Electronic->N2_Product BulkyR Bulky Alkyl Group (R) BulkyR->Steric NaH_THF Strong Base (NaH) Non-polar Solvent (THF) NaH_THF->Steric LowTemp Low Temperature LowTemp->Steric EWG EWG at C5 (if applicable) EWG->Electronic AcidCat Acid Catalysis AcidCat->Electronic

Caption: Key factors directing N1 vs. N2 alkylation selectivity.

Analytical Workflow: Identifying Your Isomers

Q5: The reaction is complete, but how can I definitively identify the N1 and N2 isomers?

Correctly identifying the regioisomers is crucial. A combination of chromatographic and spectroscopic methods is the most reliable approach.

  • Thin-Layer Chromatography (TLC) and Column Chromatography: Regioisomers often have slightly different polarities and can frequently be separated by silica gel chromatography. [3]The N1 isomer is typically less polar than the N2 isomer and will have a higher Rf value on TLC. Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives good separation on TLC before attempting preparative column chromatography.

  • NMR Spectroscopy: This is the most powerful tool for structural assignment.

    • ¹H NMR: The chemical shifts of the pyrazole ring protons (at C3 and C5) will be different for each isomer. The proton on the carbon adjacent to the N-alkyl group is often shifted differently compared to its counterpart in the other isomer.

    • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the ring carbons provide clear evidence of the substitution pattern.

    • 2D NMR (NOESY/ROESY): This is the definitive method. [3]An NOE (Nuclear Overhauser Effect) correlation will be observed between the protons of the N-alkyl group and the proton on the adjacent ring carbon (C5 for the N1 isomer, C3 for the N2 isomer). For example, for the 1-alkyl-4-bromopyrazole, you would expect to see a spatial correlation between the alkyl group's α-protons and the C5-H proton. This correlation would be absent in the N2 isomer. [3]

Validated Experimental Protocols

Protocol 1: General N-Alkylation of 4-Bromopyrazole (Illustrative)

This protocol uses common conditions that often lead to isomer mixtures but serves as a reliable baseline experiment.

  • Safety: Work in a well-ventilated fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses). NaH is water-reactive and flammable.

  • Reagents:

    • 4-Bromopyrazole (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Alkyl Halide (e.g., Iodomethane or Bromoethane, 1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyrazole.

    • Add anhydrous DMF to dissolve the pyrazole (concentration approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the effervescence ceases.

    • Cool the mixture back to 0 °C.

    • Add the alkyl halide dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup & Purification:

    • Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers.

Protocol 2: N1-Selective Alkylation with a Bulky Electrophile

This protocol is optimized to favor the formation of the N1 isomer by leveraging steric hindrance.

  • Safety: Same as Protocol 1.

  • Reagents:

    • 4-Bromopyrazole (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Bulky Alkyl Halide (e.g., 2-Iodopropane, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Follow steps 1-2 of Protocol 1, using anhydrous THF as the solvent.

    • Cool the suspension to 0 °C.

    • Add NaH portion-wise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add the 2-iodopropane dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material. The reaction may be gently heated (e.g., to 40-50 °C) if it is sluggish.

  • Workup & Purification:

    • Follow the workup and purification steps from Protocol 1. The N1 isomer should be the major product, exhibiting a higher Rf on TLC.

References
  • Zarudnitskii, E. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Huang, A., et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Pfab, A., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis. Available at: [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Fujioka, T., et al. (1996). N-alkylation method of pyrazole. Google Patents.
  • Sereda, G. (2011). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • O'Keeffe, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Singh, U. P., & Singh, P. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the X-ray Crystal Structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Derivatives: A Methodological and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, infectious diseases, and central nervous system disorders.[1] For drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount, as it governs molecular interactions with biological targets. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating this atomic-level detail, providing crucial insights into molecular geometry, conformation, and intermolecular interactions that dictate a compound's physicochemical properties and biological activity.[2]

This guide focuses on a specific, promising scaffold: 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole . While the precise crystal structure of this compound is not yet publicly documented, this guide provides a comprehensive roadmap for its determination and interpretation. We will present a robust, field-proven experimental workflow for its synthesis, crystallization, and structural analysis. Furthermore, we will conduct a comparative analysis, contrasting the known crystal structure of the parent heterocycle, 4-bromo-1H-pyrazole, with predictive insights into how the introduction of the 2-methanesulfonylethyl substituent will likely influence the crystal packing and supramolecular architecture. This document is designed for researchers, scientists, and drug development professionals seeking to apply crystallographic insights to the rational design of novel pyrazole-based therapeutics.

Part 1: The Experimental Blueprint: From Synthesis to Structure Solution

To analyze a crystal structure, one must first obtain high-quality single crystals. This section details a self-validating, step-by-step protocol to synthesize and crystallize the target compound, followed by the definitive process of X-ray diffraction analysis.

A. Proposed Synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

The synthesis of N-alkyl pyrazoles can be achieved through various established methods.[3][4] A reliable approach for the target compound involves the N-alkylation of 4-bromo-1H-pyrazole with a suitable electrophile. The causality behind this choice lies in the commercial availability of the starting pyrazole and the straightforward nature of N-alkylation reactions.

Experimental Protocol: N-alkylation

  • Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: The base deprotonates the pyrazole nitrogen, forming a nucleophilic anion poised for reaction.

  • Nucleophilic Attack: After stirring for 30 minutes, add 2-chloroethyl methyl sulfone (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: The pyrazole anion displaces the chloride on the electrophile in a classic SN2 reaction.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure target compound. Rationale: This standard workup procedure removes inorganic salts and isolates the desired organic product.

Caption: The comprehensive workflow for X-ray crystal structure determination.

Experimental Protocol: Structure Determination

  • Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion and radiation damage. [1]The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A full data set may take several hours to collect. [1]2. Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods, to generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the experimental diffraction data.

  • Validation: The final structural model is validated to ensure its chemical and crystallographic sensibility. Software like PLATON can be used to check for missed symmetry or other potential issues. [5]The refined structure is typically reported in a standard Crystallographic Information File (CIF) format.

Part 2: Comparative Structural Analysis: Predicting the Impact of the Sulfonyl Sidechain

With no available experimental data for our target compound, we can generate valuable hypotheses by comparing the known crystal structure of 4-bromo-1H-pyrazole with the expected structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole . The key difference is the N1 substituent, which will profoundly impact molecular conformation and intermolecular interactions.

The sulfonyl group is a strong hydrogen bond acceptor and its presence can significantly influence crystal packing through these interactions. [6][7]Furthermore, the flexible ethyl linker allows for multiple possible conformations.

Comparative Data Table

The following table contrasts the known crystallographic data for 4-bromo-1H-pyrazole with predicted values and features for its N-substituted derivative.

Parameter4-bromo-1H-pyrazole (Known)4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (Predicted)Rationale for Prediction
Formula C₃H₃BrN₂C₆H₁₀BrN₃O₂SAddition of C₃H₇O₂S group
Molecular Weight 146.97268.13Calculated from formula
Crystal System OrthorhombicMonoclinic or TriclinicThe addition of a bulky, asymmetric sidechain often leads to lower symmetry crystal systems.
Primary Intermolecular Interaction N-H···N hydrogen bonds forming trimersC-H···O hydrogen bonds (sulfonyl), Halogen bonds (C-Br···O/N)The N-H donor is replaced. The sulfonyl oxygens are strong H-bond acceptors. The bromine can act as a halogen bond donor. [8]
Molecular Conformation Planar pyrazole ringFlexible sidechain; likely non-planar overall conformationThe ethyl linker allows for rotational freedom (torsional angles).
Potential for Polymorphism LowHighThe conformational flexibility of the sidechain and multiple potential hydrogen bonding motifs increase the likelihood of different stable crystal packing arrangements (polymorphs). [6]
Discussion of Expected Structural Features
  • Loss of N-H···N Hydrogen Bonding: The most significant change is the replacement of the acidic N-H proton of 4-bromo-1H-pyrazole. In its known crystal structure, this proton facilitates the formation of hydrogen-bonded trimeric assemblies. [9]In our target molecule, this motif is impossible.

  • Dominance of Sulfonyl-Mediated Interactions: The methanesulfonyl group introduces two strong hydrogen bond acceptors (the oxygen atoms). We predict that weak C-H···O hydrogen bonds, involving activated C-H groups on the pyrazole ring or the ethyl chain, will be a dominant feature in the crystal packing. [7]These interactions are crucial in the supramolecular structures of many sulfonamides. [6]

  • Role of Halogen Bonding: The bromine atom at the C4 position is an effective halogen bond donor. It is highly probable that C-Br···O (with a sulfonyl oxygen) or C-Br···N (with a pyrazole nitrogen of a neighboring molecule) interactions will be observed. These directional interactions are increasingly recognized as a powerful tool in crystal engineering. [10]

  • Conformational Flexibility: The -(CH₂)₂-SO₂-CH₃ sidechain is not rigid. The torsion angles around the N-C, C-C, and C-S bonds will determine the overall conformation. This flexibility increases the chance of observing multiple crystalline forms, or polymorphs, a critical consideration in pharmaceutical development as different polymorphs can have different solubilities and stabilities. [11]

Conclusion

This guide has outlined a comprehensive, scientifically-grounded pathway for determining and understanding the X-ray crystal structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole and its derivatives. By providing detailed experimental protocols for synthesis, crystallization, and X-ray analysis, we have created a practical blueprint for researchers. The comparative analysis with the known structure of 4-bromo-1H-pyrazole offers predictive insights into the crucial role the 2-methanesulfonylethyl substituent is expected to play in dictating the supramolecular architecture. The anticipated shift from strong N-H···N hydrogen bonds to a more complex network of C-H···O and halogen interactions highlights the subtleties of crystal engineering. Elucidating this structure would provide invaluable data for the rational design of next-generation pyrazole-based drugs, enabling a more precise understanding of structure-activity relationships and facilitating the optimization of lead compounds.

References

  • Vertex AI Search. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Retrieved January 24, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. Department of Chemistry X-ray Core Laboratory. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved January 24, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved January 24, 2026, from [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry. Retrieved January 24, 2026, from [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, December 9). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved January 24, 2026, from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved January 24, 2026, from [Link]

  • CrystalMaker Software. (n.d.). Crystal/Molecular Structures Modelling & Diffraction. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Retrieved January 24, 2026, from [Link]

  • Agilent. (n.d.). Challenges of Small Molecule Production. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2026, January 9). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 10). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (2023, October 16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved January 24, 2026, from [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved January 24, 2026, from [Link]

  • OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, Hirshfeld surface analysis, DFT, molecular docking and ADMET approaches. Retrieved January 24, 2026, from [Link]

  • YouTube. (2020, January 28). Preparing a Single-Crystal X-ray Diffraction Scan. Retrieved January 24, 2026, from [Link]

  • Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. Retrieved January 24, 2026, from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2023, March 1). Sulfonylation of RNA 2′-OH groups. ACS Central Science. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022, October 10). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Retrieved January 24, 2026, from [Link]

Sources

Navigating the Bioactive Landscape: A Comparative Screening Guide for Novel 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory properties.[1][3][4][5] This guide provides a comprehensive framework for the biological activity screening of novel compounds derived from the versatile starting material, "4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole." We will explore a strategic, multi-tiered screening cascade designed to efficiently identify and characterize promising lead compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The rationale behind selecting the 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole core lies in its synthetic tractability. The bromine atom at the C4 position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, enabling the generation of a diverse chemical library. The methanesulfonylethyl group at the N1 position can influence solubility and metabolic stability, potentially offering favorable pharmacokinetic properties. This guide will compare the hypothetical biological performance of a library of derivatives against established benchmarks and alternative scaffolds, supported by detailed experimental methodologies.

A Strategic Screening Cascade: From Broad Cytotoxicity to Specific Target Engagement

A logical and resource-efficient approach to screening a novel compound library involves a tiered system. This cascade begins with broad assessments of cytotoxicity to flag overtly toxic compounds, followed by targeted screens for specific biological activities, and culminates in more complex mechanistic studies for the most promising hits.

Screening_Cascade A Primary Screening: Broad-Spectrum Cytotoxicity Assay B Secondary Screening: Antimicrobial & Antifungal Activity A->B Non-toxic compounds C Secondary Screening: Anticancer Proliferation Assays A->C Non-toxic compounds D Tertiary Screening: Enzyme Inhibition Assays (e.g., COX-2, Kinases) B->D Active antimicrobial hits C->D Active anticancer hits E Lead Optimization & Mechanistic Studies D->E Potent & selective inhibitors

Caption: A tiered approach to screening novel pyrazole derivatives.

Part 1: Primary Screening - The Gatekeeper Cytotoxicity Assessment

Before investing resources in specific activity assays, it is crucial to assess the general toxicity of the synthesized compounds.[6] This initial screen acts as a gatekeeper, eliminating compounds that are broadly cytotoxic to mammalian cells, which are unlikely to be viable drug candidates.[7] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a human non-cancerous cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyrazole derivatives in DMSO.

    • Serially dilute the compounds in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Hypothetical Cytotoxicity Data
Compound IDR-Group at C4IC₅₀ on HEK293 (µM)Interpretation
PZ-H -H> 100Non-toxic
PZ-Ph -Phenyl85.2Low toxicity
PZ-NO₂Ph -4-Nitrophenyl12.5Moderate toxicity
PZ-Cl -Cl> 100Non-toxic
Doxorubicin (Control)0.8High toxicity

Compounds with an IC₅₀ > 50 µM are generally considered non-toxic in this initial screen and are prioritized for secondary screening.

Part 2: Secondary Screening - Unveiling Specific Biological Activities

Compounds that pass the primary cytotoxicity screen are then evaluated for specific biological activities. Given the known therapeutic potential of pyrazoles, we will focus on two key areas: antimicrobial and anticancer activity.[9][10]

A. Antimicrobial and Antifungal Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[11] Pyrazole derivatives have shown considerable promise in this area.[9][10][11] A standard and effective method for initial antimicrobial screening is the disk diffusion assay, followed by broth microdilution to quantify the minimum inhibitory concentration (MIC).[12][13]

Experimental Protocol: Antimicrobial Susceptibility Testing
  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[13]

  • Disk Diffusion Assay:

    • Evenly swab the microbial suspension onto Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).

    • Impregnate sterile paper disks with a defined concentration of the test compounds (e.g., 100 µ g/disk ).

    • Place the disks on the agar surface. Include a positive control (e.g., ampicillin for bacteria, fluconazole for fungi) and a negative control (DMSO).

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

    • Measure the diameter of the zone of inhibition around each disk.

  • Broth Microdilution for MIC Determination:

    • Perform serial two-fold dilutions of the active compounds in a 96-well plate containing the appropriate broth medium.

    • Add the standardized microbial inoculum to each well.

    • Incubate under the same conditions as the disk diffusion assay.

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Hypothetical Antimicrobial Activity
Compound IDZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. E. coli
PZ-H 8> 1287> 128
PZ-Ph 15329128
PZ-Cl 18161264
Ampicillin 252224
B. Anticancer Proliferation Assays

The pyrazole scaffold is present in several anticancer drugs, and novel derivatives are continually being explored for their antiproliferative effects.[14][15][16] These compounds can act through various mechanisms, including the inhibition of kinases and tubulin polymerization.[2][14][16] The MTT assay, previously used for cytotoxicity, can be adapted to assess the antiproliferative activity against cancer cell lines.

Experimental Protocol: Anticancer Proliferation (MTT) Assay

This protocol is similar to the primary cytotoxicity assay but utilizes cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer). A key aspect of this screen is to compare the IC₅₀ values against cancer cells with those from the non-cancerous cell line to determine a selectivity index (SI).

  • Selectivity Index (SI) = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells)

A higher SI indicates greater selectivity for cancer cells, a desirable trait for a potential anticancer drug.

Data Presentation: Hypothetical Anticancer Activity and Selectivity
Compound IDIC₅₀ on MCF-7 (µM)IC₅₀ on HCT116 (µM)Selectivity Index (vs. MCF-7)
PZ-H 75.482.1> 1.3
PZ-Ph 22.118.93.9
PZ-NO₂Ph 5.64.22.2
Doxorubicin 0.50.31.6

Part 3: Tertiary Screening - Delving into a Mechanism of Action

Promising hits from the secondary screens warrant further investigation to elucidate their mechanism of action. Based on the well-established activities of pyrazole derivatives, two common targets for enzyme inhibition assays are cyclooxygenase-2 (COX-2) and protein kinases.[2][17]

A. Cyclooxygenase (COX) Enzyme Inhibition Assay

Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function by selectively inhibiting the COX-2 enzyme.[17][18] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[19]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxane Prostaglandins (Gastric Protection) Thromboxane (Platelet Aggregation) COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins (Pain & Inflammation) COX2->PGs_Inflammation Inhibitor Selective Pyrazole Derivative Inhibitor->COX2

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental Protocol: COX-2 Inhibition Assay

A commercially available colorimetric or fluorescent COX inhibitor screening assay kit can be used.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

  • Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and the test compound at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Measurement: After a specified incubation time, measure the absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value. A parallel assay for COX-1 inhibition should also be performed to assess selectivity.

Data Presentation: Hypothetical COX-2 Inhibition Data
Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
PZ-Ph 15.2> 200> 13
PZ-Cl 8.9> 200> 22
Celecoxib 0.0415375
B. Kinase Inhibition Assays

Protein kinases are another important class of enzymes that are often targeted in cancer therapy, and pyrazole derivatives have been identified as potent kinase inhibitors.[2]

Experimental Protocol: Kinase Inhibition Assay

High-throughput screening for kinase inhibitors often utilizes fluorescence-based or luminescence-based assays.[20]

  • Assay Setup: In a multi-well plate, combine the target kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the pyrazole derivatives at a range of concentrations.

  • Reaction and Detection: Incubate to allow the kinase reaction to proceed. Then, add a detection reagent that produces a signal (e.g., fluorescence, luminescence) proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Conclusion: A Roadmap for Pyrazole Derivative Discovery

This guide has outlined a systematic and logical workflow for the biological activity screening of novel compounds derived from "4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole." By employing a tiered screening cascade, researchers can efficiently manage resources while thoroughly interrogating the therapeutic potential of a new chemical library. The journey from a novel scaffold to a potential drug candidate is arduous, but a well-designed screening strategy, grounded in established methodologies and a clear understanding of the potential biological targets, provides a robust roadmap for success. The pyrazole motif continues to be a rich source of pharmacological innovation, and the exploration of new derivatives holds significant promise for addressing unmet medical needs.

References

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
  • Hassan, A. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29311. [Link]

  • Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(4), 1349-1357. [Link]

  • Thakkar, S. S., et al. (2017). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 64(1), 13-33. [Link]

  • Ferreira, L. G., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 147-157. [Link]

  • Patel, D. N., & Fudin, J. (2025). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Li, X., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30979–30990. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3122. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1234-1256. [Link]

  • Costa, M. P., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 987654. [Link]

  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Singh, N., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Ramirez-Mondragon, R., et al. (2019). Assessment of antimicrobial activity. protocols.io. [Link]

  • Theodore, L. J., & Theorell, H. (1995). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 38(16), 3127–3135. [Link]

  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078. [Link]

  • Widdowson, K. L., & Elliott, M. B. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(10), 5037–5073. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 43(6), 5537-5558. [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 6(4), 62. [Link]

  • Wikipedia contributors. (2024, January 15). Celecoxib. In Wikipedia, The Free Encyclopedia. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Kumar, R. S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 20(8), 1-16. [Link]

  • Widdowson, K. L., & Elliott, M. B. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2021, 1-8. [Link]

  • Bio-protocol. (2024). 2.3. Antimicrobial Activity Screening. [Link]

  • Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1131-1139. [Link]

  • Kumar, V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E1-E14. [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. In PubChem. [Link]

  • Sharma, S., & Sharma, A. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Koca, İ., & Özgeriş, F. B. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 299. [Link]

  • El-Gendy, A. A., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(42), 37684–37701. [Link]

  • Hassan, A. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Liu, G. N., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(10), 1674. [Link]

  • ResearchGate. (n.d.). Chemical structure of some drugs endowed with the pyrazole structure... [Link]

  • Kovács, R., & Zupkó, I. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Development Life Cycle. IntechOpen. [Link]

Sources

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. "4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole" is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality of the final drug product, making robust analytical methods for its assessment paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The control of impurities in pharmaceutical intermediates is not merely a matter of good practice but a stringent regulatory requirement.[1] This guide will delve into the nuances of developing a stability-indicating HPLC method, a critical tool for identifying and quantifying degradation products, and compare its performance with orthogonal techniques such as Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity assessment method begins with a thorough understanding of potential impurities. The synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole likely proceeds via the N-alkylation of 4-bromopyrazole with a suitable electrophile, such as 2-(methylsulfonyl)ethyl methanesulfonate or through a Michael addition with methyl vinyl sulfone.[2] This synthetic pathway can introduce several process-related impurities:

  • Impurity A: 4-bromopyrazole (Unreacted Starting Material): Incomplete reaction can lead to the presence of the starting pyrazole.

  • Impurity B: 1,4-dibromopyrazole (Over-bromination byproduct): If the bromination step to produce 4-bromopyrazole is not well-controlled, this impurity can arise.

  • Impurity C: 4-bromo-2-(2-methanesulfonylethyl)-2H-pyrazole (Isomeric Impurity): N-alkylation of pyrazoles can lead to the formation of N1 and N2 isomers.[1][2] The desired product is the N1 isomer, making the N2 isomer a critical impurity to monitor.

  • Impurity D: Methyl vinyl sulfone (Unreacted Reagent): In the case of a Michael addition route, residual methyl vinyl sulfone could be present.[3]

  • Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and develop a stability-indicating method.[2][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A reversed-phase HPLC method is typically suitable for a moderately polar compound like 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Proposed HPLC Method and Rationale

The development of a successful HPLC method hinges on the careful selection of chromatographic parameters to achieve optimal separation of the main component from its potential impurities.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the pyrazole nitrogen, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution 20% B to 80% B over 20 minutesA gradient is necessary to elute both polar (e.g., 4-bromopyrazole) and less polar impurities within a reasonable timeframe while ensuring good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmPyrazole derivatives typically exhibit UV absorbance at lower wavelengths.[6][7]
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Experimental Protocol: Reversed-Phase HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of the 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole reference standard at a concentration of 1.0 mg/mL in a mixture of water and acetonitrile (50:50 v/v).

    • Prepare a sample solution of the test article at the same concentration.

    • Prepare a spiked sample solution containing the main component and known or potential impurities at a relevant concentration (e.g., 0.1% of the main component concentration) to verify the specificity of the method.

  • Chromatographic System:

    • Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the blank (diluent), standard, and sample solutions.

    • Acquire the chromatograms for a sufficient duration to ensure the elution of all components.

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Calculate the percentage purity of the sample using the area normalization method.

Method Validation: A Self-Validating System

A robust HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, no single analytical technique can provide a complete picture of a compound's purity. Orthogonal methods, which rely on different separation or detection principles, are invaluable for a comprehensive assessment.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure LowerHigher
Analysis Time LongerShorter[9][10]
Resolution GoodHigher[3][9]
Sensitivity GoodHigher[3][10]
Solvent Consumption HigherLower[9][11]

Supporting Data: A hypothetical comparison of a 20-minute HPLC run with a UPLC method could demonstrate a reduction in analysis time to under 5 minutes with improved resolution between the main peak and a closely eluting impurity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[6]

Advantages:

  • Primary Method: Does not require a specific reference standard of the analyte.

  • Structural Information: Provides structural information about the analyte and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages:

  • Lower Sensitivity: Less sensitive than chromatographic methods.

  • Signal Overlap: Can be challenging for complex mixtures with overlapping signals.

  • Requires a Pure Internal Standard: A certified internal standard is necessary for accurate quantification.

Experimental Protocol: qNMR

  • Accurately weigh a known amount of the 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.[5] It is particularly well-suited for the analysis of polar and ionic compounds.

Advantages:

  • High Efficiency: Can provide very high separation efficiencies.

  • Low Sample and Reagent Consumption: Requires minimal amounts of sample and buffer.[8]

  • Orthogonal Separation Mechanism: Provides a different selectivity compared to HPLC.

Disadvantages:

  • Lower Concentration Sensitivity: Generally less sensitive than HPLC with UV detection.

  • Reproducibility: Can be more challenging to achieve high reproducibility compared to HPLC.

Application: CE would be particularly useful for separating the isomeric impurity (Impurity C) from the main component, as their charge-to-size ratios may differ slightly. It would also be effective for analyzing any ionic impurities or degradation products.

Visualization of Analytical Workflows

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard Solution equilibrate System Equilibration prep_std->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate prep_spiked Prepare Spiked Sample Solution prep_spiked->equilibrate inject Inject Blank, Standard, & Samples equilibrate->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate % Purity & Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Comparison of Analytical Techniques

Tech_Comparison cluster_methods Analytical Methods Analyte Purity Assessment of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole HPLC HPLC Analyte->HPLC High Resolution Quantitative UPLC UPLC Analyte->UPLC High Throughput Higher Resolution qNMR qNMR Analyte->qNMR Absolute Quantification Structural Info CE CE Analyte->CE Orthogonal Selectivity for Polar/Ionic Species

Caption: Comparison of analytical techniques.

Conclusion and Recommendations

The purity assessment of "4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole" requires a well-defined analytical strategy. A validated, stability-indicating reversed-phase HPLC method serves as the primary tool for routine quality control, offering a balance of resolution, sensitivity, and robustness.

For situations demanding higher throughput and resolution, transitioning to a UPLC method is a logical step, though it necessitates method re-validation. To ensure the highest level of confidence in purity assessment, orthogonal techniques are indispensable. qNMR provides an excellent means for the absolute quantification of the main component and can serve as a primary reference method. Capillary Electrophoresis offers a complementary separation mechanism, particularly valuable for resolving challenging isomeric and ionic impurities.

Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive and reliable purity profile for "4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole," ensuring the quality and safety of the final pharmaceutical products.

References

  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. [Link]

  • Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1048-1055. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-137). Elsevier. [Link]

  • Li, L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10115–10125. [Link]

  • El-Sayed, Y. S., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 9(48), 28025–28037. [Link]

  • Gotti, R. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 189, 113435. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]

  • PubChem. (n.d.). 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Booth, T. D., et al. (2003). Methyl vinyl sulphone: a new class of Michael-type genotoxin. Mutagenesis, 18(4), 321–327. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

  • Vasileva, E. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10335. [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • The Pharma Innovation. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Bel-Omaria, R., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(33), 18349-18360. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 58-68. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.